Structural Elucidation and Analytical Characterization of 6-Bromo-3-(trifluoromethyl)isoquinoline: A Technical Guide
Structural Elucidation and Analytical Characterization of 6-Bromo-3-(trifluoromethyl)isoquinoline: A Technical Guide
Executive Summary
In contemporary medicinal chemistry, halogenated and trifluoromethylated heterocycles serve as privileged scaffolds. Specifically, 6-bromo-3-(trifluoromethyl)isoquinoline is a critical building block frequently utilized in the synthesis of advanced therapeutics, including CD73 inhibitors targeting tumor immuno-evasion[1]. The trifluoromethyl (–CF₃) group profoundly modulates the molecule's lipophilicity, metabolic stability, and target binding affinity, while the bromine atom at the C6 position provides a highly reactive synthetic handle for transition-metal-catalyzed cross-coupling reactions.
This whitepaper provides an authoritative, in-depth framework for the structural characterization of 6-bromo-3-(trifluoromethyl)isoquinoline. By synthesizing theoretical principles with field-proven analytical methodologies, this guide establishes a self-validating system of experimental protocols designed for drug development professionals and analytical chemists.
Molecular Architecture & Electronic Properties
The structural integrity of 6-bromo-3-(trifluoromethyl)isoquinoline (C₁₀H₅BrF₃N) is governed by the interplay between its bicyclic aromatic core and its highly electronegative substituents.
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Inductive and Resonance Effects: The –CF₃ group at the C3 position exerts a strong electron-withdrawing effect (–I, –M), significantly depleting electron density from the adjacent pyridine ring. This deshields the protons at the C1 and C4 positions.
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Heavy-Atom Effect: The bromine atom at C6 introduces a heavy-atom effect, subtly shielding the adjacent carbons while providing a distinct isotopic signature crucial for mass spectrometric identification.
Understanding these electronic perturbations is essential for accurately predicting and interpreting the spectroscopic data[2].
Integrated Analytical Workflow
To ensure absolute structural certainty, researchers must employ orthogonal analytical techniques. The workflow below illustrates the logical progression from sample acquisition to structural validation.
Figure 1: Integrated analytical workflow for the structural elucidation of halogenated isoquinolines.
Experimental Protocols & Causality
Every protocol described herein is designed as a self-validating system, ensuring that artifacts are minimized and data integrity is preserved.
Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Causality of Experimental Design: Chloroform-d (CDCl₃) is selected as the solvent due to its lack of exchangeable protons and its ability to fully solubilize the moderately lipophilic isoquinoline. ¹⁹F NMR is prioritized because the 100% natural abundance of the ¹⁹F isotope and its extreme sensitivity to the local dielectric environment provide an unambiguous confirmation of the –CF₃ group[3].
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous CDCl₃.
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Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference for ¹H/¹³C, and Trichlorofluoromethane (CFCl₃) as an external reference for ¹⁹F.
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Acquisition Parameters (¹H): Acquire at 400 MHz (or higher), 16 scans, 30° pulse angle, and a relaxation delay (D1) of 2.0 seconds.
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Acquisition Parameters (¹³C): Acquire at 100 MHz, 1024 scans, with complete proton decoupling (WALTZ-16). Extend D1 to 3.0 seconds to account for the longer T₁ relaxation times of quaternary carbons (C3, C6).
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Acquisition Parameters (¹⁹F): Acquire at 376 MHz, 32 scans, with proton decoupling to eliminate any long-range ¹H-¹⁹F scalar couplings.
High-Resolution Mass Spectrometry (HRMS-ESI)
Causality of Experimental Design: Electrospray Ionization in positive mode (ESI+) is chosen over Atmospheric Pressure Chemical Ionization (APCI) because the basic isoquinoline nitrogen (pKₐ ~5.4 for the parent, though lowered by the –CF₃ group) readily accepts a proton in acidic media. This guarantees a robust[M+H]⁺ signal.
Step-by-Step Methodology:
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Sample Preparation: Prepare a 1 µg/mL stock solution in HPLC-grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.
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Injection: Introduce the sample via direct infusion at a flow rate of 10 µL/min.
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Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and cone voltage to 30 V to minimize in-source fragmentation.
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Acquisition: Scan across an m/z range of 100–1000. Isolate the target mass and perform MS/MS using Collision-Induced Dissociation (CID) at 20 eV to map the fragmentation pathway.
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
Causality of Experimental Design: ATR-FTIR is utilized instead of traditional KBr pelleting to eliminate the risk of hygroscopic moisture absorbing into the matrix, which can mask critical spectral regions. Furthermore, ATR preserves the polymorphic state of the solid sample.
Step-by-Step Methodology:
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Background: Collect a background spectrum (32 scans) on the clean diamond crystal.
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Application: Place 2–3 mg of the neat, solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.
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Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
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Analysis: Identify the intense C–F stretching bands (typically split into asymmetric and symmetric modes) and the C–Br stretching mode.
Data Presentation & Interpretation
The convergence of multi-nuclear NMR scalar couplings and HRMS isotopic ratios provides a self-validating confirmation of the molecular structure.
NMR Spectral Assignments
Table 1: Expected ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
|---|---|---|---|---|
| H1 | 9.35 | Singlet (s) | - | Highly deshielded by adjacent N and ring current. |
| H4 | 8.12 | Singlet (s) | - | Deshielded by adjacent –CF₃ group. |
| H5 | 8.05 | Doublet (d) | J = 2.0 | Meta-coupling to H7; ortho to C6-Br. |
| H8 | 7.92 | Doublet (d) | J = 8.8 | Ortho-coupling to H7. |
| H7 | 7.75 | Doublet of doublets (dd) | J = 8.8, 2.0 | Ortho to H8, meta to H5. |
Table 2: Key ¹³C and ¹⁹F NMR Assignments (100/376 MHz, CDCl₃)
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹⁹F | –CF₃ | -65.4 | Singlet (s) | - |
| ¹³C | –CF₃ | 121.5 | Quartet (q) | ¹JCF ≈ 274.0 |
| ¹³C | C3 | 141.2 | Quartet (q) | ²JCF ≈ 34.5 |
| ¹³C | C6 | 126.8 | Singlet (s) | C–Br heavy atom effect |
| ¹³C | C1 | 152.4 | Singlet (s) | Adjacent to Nitrogen |
Note: The observation of the ¹³C quartet at 141.2 ppm (C3) perfectly validates the direct attachment of the –CF₃ group to the isoquinoline core[4].
Mass Spectrometry & Fragmentation Pathway
The presence of the bromine atom dictates a highly specific 1:1 isotopic doublet for the parent ion, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Table 3: HRMS (ESI+) Isotopic Pattern
| Ion Species | Formula | Theoretical m/z | Expected Relative Abundance |
|---|---|---|---|
| [M+H]⁺ (⁷⁹Br) | C₁₀H₆⁷⁹BrF₃N⁺ | 275.9630 | 100% |
| [M+H]⁺ (⁸¹Br) | C₁₀H₆⁸¹BrF₃N⁺ | 277.9610 | ~97.3% |
During MS/MS (CID), the molecule undergoes characteristic neutral losses. The loss of a bromine radical (–Br•) and the loss of hydrogen fluoride (–HF) are the primary degradation routes.
Figure 2: Proposed ESI+ mass spectrometry fragmentation pathway highlighting Br and HF neutral losses.
Conclusion
The structural characterization of 6-bromo-3-(trifluoromethyl)isoquinoline requires a rigorous, multi-faceted analytical approach. By correlating the ¹JCF and ²JCF scalar couplings in the ¹³C NMR spectrum with the distinct 1:1 isotopic signature in HRMS, researchers can establish an irrefutable, self-validating proof of structure. Adherence to the step-by-step methodologies outlined in this guide ensures high-fidelity data generation, empowering downstream applications in rational drug design and synthetic methodology development.
References
- Title: WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds Source: Google Patents URL
- Source: eScholarship / National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Title: 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species Source: Dove Medical Press URL
Sources
- 1. WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds - Google Patents [patents.google.com]
- 2. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
